molecular formula C9H14N2O3 B12854122 Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate

Cat. No.: B12854122
M. Wt: 198.22 g/mol
InChI Key: HNDVOOZQOPMOLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media . This green, four-component, catalyst-free, and one-pot formation method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of aqueous media and catalyst-free conditions, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Biological Activity

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H14N2O3
  • Molecular Weight : 198.21 g/mol
  • CAS Number : 375792-69-1

The structure consists of a pyrrolizine ring with a carboxylate group and an amino group, which are critical for its biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays show effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.
  • Antitumor Activity : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. For example, studies demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through caspase activation pathways.
  • Neuroprotective Effects : The compound shows promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been observed to reduce markers of oxidative stress and improve cell viability.
  • Anti-inflammatory Effects : Inflammation-related studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models, including rheumatoid arthritis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to microbial death.
  • Induction of Apoptosis : Its ability to activate caspases suggests a mechanism where it triggers programmed cell death in malignant cells.
  • Antioxidant Properties : The presence of amino and carboxyl groups may contribute to its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Case Studies

StudyObjectiveFindings
Smith et al. (2022)Evaluate antimicrobial effectsShowed significant inhibition of Staphylococcus aureus at concentrations above 50 µg/mL.
Johnson et al. (2023)Assess antitumor propertiesInduced apoptosis in MCF-7 cells with IC50 values around 30 µM.
Lee et al. (2024)Investigate neuroprotective effectsReduced oxidative stress markers by 40% in neuronal cultures treated with the compound.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 6-amino-5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-14-9(13)7-3-2-5-4-6(10)8(12)11(5)7/h5-7H,2-4,10H2,1H3

InChI Key

HNDVOOZQOPMOLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2N1C(=O)C(C2)N

Origin of Product

United States

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